molecular formula C25H32N2O4 B2894651 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954639-71-5

3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2894651
CAS No.: 954639-71-5
M. Wt: 424.541
InChI Key: KWZRYBBYPSRFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a benzamide moiety with diethoxy groups and a tetrahydroquinoline core, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through a Pomeranz–Fritsch cyclization, which involves the reaction of a β-aminoketone with a suitable aldehyde

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles compared to traditional batch processes. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and reagents, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced analogs of the compound.

  • Substitution: : Halogenated or alkylated derivatives of the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool compound for studying biological pathways.

Medicine

The compound has shown promise in medicinal chemistry, where it could be used as a precursor for the synthesis of pharmaceuticals. Its potential biological activities make it a candidate for further development as a therapeutic agent.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties and stability.

Mechanism of Action

The mechanism by which 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3,4-Diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 3,4-Diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific isopentyl group, which may confer different biological and chemical properties compared to similar compounds

Properties

IUPAC Name

3,4-diethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-5-30-22-11-7-19(16-23(22)31-6-2)25(29)26-20-9-10-21-18(15-20)8-12-24(28)27(21)14-13-17(3)4/h7,9-11,15-17H,5-6,8,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZRYBBYPSRFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.